1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide
CAS No.: 97403-89-9
Cat. No.: VC17006171
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97403-89-9 |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;hydroxide |
| Standard InChI | InChI=1S/C20H24N3.H2O/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H2/q+1;/p-1 |
| Standard InChI Key | WWDCNOAATKSEJN-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-] |
| Canonical SMILES | CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₂₅N₃O, with a molecular weight of 323.432 g/mol . Its structure (Figure 1) comprises:
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A 1,3,3-trimethylindolium backbone.
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A methyl(p-tolyl)hydrazono substituent at the 2-position.
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A hydroxide counterion balancing the positive charge on the indolium nitrogen.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Exact Mass | 323.200 g/mol | |
| PSA (Polar Surface Area) | 41.67 Ų | |
| LogP (Partition Coefficient) | 4.878 |
The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis and Production
Industrial Synthesis Routes
Patent US7056348B2 outlines methods for synthesizing structurally related indoline derivatives, providing insights into plausible pathways for this compound . A typical approach involves:
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Quaternization: Reacting 1,3,3-trimethylindole with methylating agents to form the indolium cation.
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Hydrazone Formation: Condensing the intermediate with methyl(p-tolyl)hydrazine in the presence of a dehydrating agent.
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Ion Exchange: Replacing the original counterion (e.g., chloride) with hydroxide via aqueous base treatment .
Critical Reaction Parameters:
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Temperature: 60–80°C for quaternization.
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) for hydrazone coupling .
Physicochemical Properties
Table 2: Stability Profile (Analogous Compounds)
| Condition | Half-Life (h) | Observations | Source |
|---|---|---|---|
| pH 2 (25°C) | 2.5 | Hydrazono bond cleavage | |
| pH 12 (25°C) | 1.8 | Indolium ring opening | |
| UV Exposure (254 nm) | 0.5 | Colorimetric shift |
Applications in Materials Science
Dye and Pigment Industries
Patent US7056348B2 highlights the use of indolium derivatives as temporary hair dyes due to their ability to form non-covalent complexes with keratin . The compound’s extended conjugation system enables absorption in the visible spectrum (λₘₐₓ ≈ 450–550 nm), producing vibrant hues.
Optical Materials
The hydrazono-methyl group enhances nonlinear optical (NLO) properties, making the compound a candidate for:
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Photonic Crystals: Tunable bandgap materials.
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Fluorescent Sensors: Detection of metal ions via coordination-induced emission shifts .
Recent Research Developments
Biological Activity Screening
Preliminary studies on analogues reveal antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL) . Mechanistic investigations suggest disruption of cell membrane integrity via cationic charge interactions .
Computational Modeling
Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, correlating with observed optical properties . Molecular dynamics simulations further indicate preferential binding to cellulose surfaces, supporting textile dye applications .
Challenges and Future Directions
Synthesis Optimization
Current routes suffer from low yields (∼40%) due to side reactions during hydrazone formation . Future work could explore:
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Catalytic Methods: Enamine catalysis to improve selectivity.
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Flow Chemistry: Enhanced heat/mass transfer for scalability .
Environmental Impact
The compound’s high LogP raises concerns about bioaccumulation. Biodegradation studies and structure-activity relationship (SAR) modifications are needed to mitigate ecological risks .
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